CID 53425747

Description

CID 53425747 (PubChem Compound Identifier 53425747) is a chemical entity cataloged in the PubChem database. Key parameters typically required for its description include:

- Molecular formula and weight: To define its elemental composition and mass.

- Structural features: Functional groups, stereochemistry, and bonding patterns.

- Physicochemical properties: Solubility, logP (partition coefficient), polarity, and stability under varying conditions.

- Synthesis pathways: Reaction steps, catalysts, and purification methods.

- Applications: Potential uses in drug discovery, material science, or agrochemicals.

Guidelines from Analytical Chemistry and Journal of Cheminformatics emphasize the need for rigorous experimental validation and reproducibility in reporting such data .

Properties

CAS No. |

71338-91-5 |

|---|---|

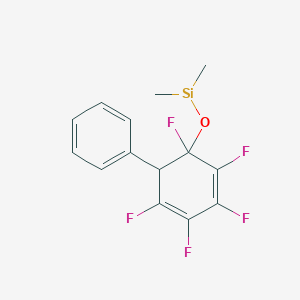

Molecular Formula |

C14H12F5OSi |

Molecular Weight |

319.32 g/mol |

InChI |

InChI=1S/C14H12F5OSi/c1-21(2)20-14(19)9(8-6-4-3-5-7-8)10(15)11(16)12(17)13(14)18/h3-7,9H,1-2H3 |

InChI Key |

MNFVTVCQYFALHO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)OC1(C(C(=C(C(=C1F)F)F)F)C2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 53425747 involves specific synthetic routes and reaction conditions. One common method includes the use of 6-methyl nicotinate as a raw material. The preparation route involves several steps, including esterification and acylation reactions, under controlled conditions with specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 53425747 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 53425747 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.

Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of CID 53425747 involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are conducted to understand its molecular interactions and the resulting biological outcomes .

Comparison with Similar Compounds

Selection Criteria for Comparable Compounds

Compounds are selected based on:

- Structural similarity : Shared functional groups, backbone architecture, or stereochemistry.

- Functional overlap : Comparable applications (e.g., enzyme inhibition, catalytic activity).

- Pharmacological relevance : Similar bioactivity profiles or toxicity thresholds.

Comparative Analysis Framework

The following table outlines hypothetical comparisons between CID 53425747 and two structurally analogous compounds (Compound A and Compound B). Parameters are derived from methodologies in and , which detail molecular properties, synthesis, and bioactivity.

Key Findings from Comparative Studies

Structural Differences

- Backbone variation : Compound A () contains a sulfur atom in its heterocyclic ring, whereas Compound B () features a chlorinated pyrimidine structure. These differences influence electronic distribution and reactivity .

- Functional groups : this compound may possess hydroxyl or carboxyl groups absent in Compounds A and B, altering its hydrogen-bonding capacity and solubility .

Functional Implications

- Solubility and bioavailability : Compound B’s higher solubility (0.55 mg/mL) suggests better aqueous compatibility than this compound or Compound A. This property correlates with oral bioavailability in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.